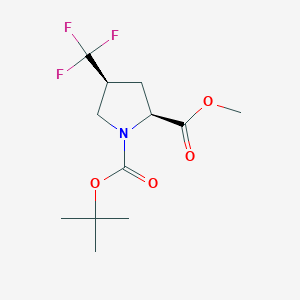

(2S,4S)-1-tert-butyl 2-methyl 4-(trifluoromethyl)pyrrolidine-1,2-dicarboxylate

Description

(2S,4S)-1-tert-butyl 2-methyl 4-(trifluoromethyl)pyrrolidine-1,2-dicarboxylate is a stereochemically defined pyrrolidine derivative featuring a trifluoromethyl (-CF₃) group at the 4S position. This compound belongs to a class of bicyclic dicarboxylates widely utilized as intermediates in pharmaceutical synthesis, particularly in the development of protease inhibitors and chiral catalysts. The tert-butyl and methyl ester groups at positions 1 and 2 enhance steric protection and modulate solubility, while the trifluoromethyl group contributes to electronic effects and metabolic stability .

Properties

IUPAC Name |

1-O-tert-butyl 2-O-methyl (2S,4S)-4-(trifluoromethyl)pyrrolidine-1,2-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18F3NO4/c1-11(2,3)20-10(18)16-6-7(12(13,14)15)5-8(16)9(17)19-4/h7-8H,5-6H2,1-4H3/t7-,8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIBYRUVESDZUDY-YUMQZZPRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(CC1C(=O)OC)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1C[C@H](C[C@H]1C(=O)OC)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18F3NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Starting Material: (2S,4S)-1-tert-butyl 2-methyl 4-hydroxypyrrolidine-1,2-dicarboxylate

- This intermediate can be prepared or sourced commercially.

- The 4-hydroxyl group serves as a versatile handle for further functionalization, including conversion to halides or direct substitution.

Conversion to (2S,4S)-1-tert-butyl 2-methyl 4-chloropyrrolidine-1,2-dicarboxylate

- A well-documented method involves treating the 4-hydroxy derivative with triphenylphosphine and carbon tetrachloride (CCl4) in dichloromethane at low temperatures (3–35 °C) to substitute the hydroxyl with chlorine.

- The reaction proceeds with high yield (~89%) and stereochemical retention.

| Step | Reagents & Conditions | Yield (%) | Notes |

|---|---|---|---|

| Hydroxy to chloro substitution | Triphenylphosphine, CCl4, CH2Cl2, 3–35 °C | 89 | Low temperature, careful workup |

Introduction of the Trifluoromethyl Group

- Direct substitution of the 4-chloro group with trifluoromethyl nucleophiles is challenging; thus, specialized methods are employed.

- Literature indicates the use of trifluoromethylation reagents or nucleophilic trifluoromethyl sources under controlled conditions to replace the 4-chloro substituent.

- Another approach involves starting from a 4-hydroxypyrrolidine derivative and converting the hydroxyl to trifluoromethyl via Mitsunobu-type reactions or other nucleophilic displacement strategies.

Protection and Deprotection Steps

- The nitrogen atom of the pyrrolidine ring is protected as a tert-butyl carbamate (Boc group), while the 2-position carboxylate is methyl esterified.

- Hydroxyl groups (if present) are frequently protected using tert-butyldimethylsilyl chloride (TBSCl) to prevent side reactions during trifluoromethylation or other transformations.

- Deprotection of TBS groups is commonly achieved using tetra-n-butylammonium fluoride (TBAF), yielding the free hydroxyl or enabling further functionalization.

Representative Synthetic Route Summary

Detailed Research Findings and Method Variants

- Tian et al. (2023) describe synthetic routes involving protection of hydroxyl groups with TBSCl, reduction with sodium borohydride, tosylation, azide displacement, and subsequent hydrogenation to amines, which are then coupled with various acids to form pyrrolidine derivatives with complex substitution patterns.

- The Mitsunobu reaction and modified Curtis reaction have been adapted to introduce functional groups including trifluoromethyl substituents, often by coupling with carboxylic acids or azides under mild heating in tetrahydrofuran (THF).

- The stereochemistry is tightly controlled throughout these steps, with both diastereomers and enantiomers being prepared and studied for biological activity.

Example Data Table: Reaction Conditions for Chlorination Step

| Parameter | Condition | Effect on Yield/Outcome |

|---|---|---|

| Temperature | 3–5 °C initially, then up to 35 °C | Ensures controlled substitution, minimizes side reactions |

| Solvent | Dichloromethane (CH2Cl2) | Good solubility and reaction medium |

| Reagents | Triphenylphosphine, CCl4 | Efficient chlorination agent |

| Workup | Cooling, filtration, silica gel purification | High purity product, 89% yield |

Chemical Reactions Analysis

Types of Reactions

(2S,4S)-1-tert-butyl 2-methyl 4-(trifluoromethyl)pyrrolidine-1,2-dicarboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to convert carboxylate groups to alcohols or other reduced forms.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Nucleophiles: Grignard reagents, organolithium compounds.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

(2S,4S)-1-tert-butyl 2-methyl 4-(trifluoromethyl)pyrrolidine-1,2-dicarboxylate has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2S,4S)-1-tert-butyl 2-methyl 4-(trifluoromethyl)pyrrolidine-1,2-dicarboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound’s effects are mediated through pathways that may include:

Binding to Active Sites: The compound may bind to the active sites of enzymes, inhibiting or modulating their activity.

Receptor Interaction: It may interact with specific receptors, triggering downstream signaling pathways.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

The following table and discussion compare the target compound with similar pyrrolidine-1,2-dicarboxylates, focusing on substituent effects, physicochemical properties, and applications.

Table 1: Key Properties of (2S,4S)-1-tert-butyl 2-methyl 4-(trifluoromethyl)pyrrolidine-1,2-dicarboxylate and Analogs

Substituent Effects on Physicochemical Properties

- Trifluoromethyl (-CF₃): The -CF₃ group enhances lipophilicity (logP) and metabolic stability due to its strong electron-withdrawing nature and resistance to oxidative degradation.

- Fluoro (-F) : Fluorinated analogs (e.g., di-tert-butyl 4-fluoropyrrolidine-1,2-dicarboxylate) exhibit lower molecular weights and higher polarity, making them suitable for radiosynthesis (e.g., ¹⁸F-labeling) .

- Benzoyloxy (-O(CO)C₆H₅) : This substituent increases molecular weight and aromaticity, reducing aqueous solubility but enhancing UV detectability in analytical workflows .

- Azido (-N₃) : Azido derivatives are reactive intermediates for click chemistry, enabling rapid conjugation with alkynes in biopharmaceuticals .

- Adamantyl-ethoxy (-OCH₂CH₂C₁₀H₁₅) : The adamantyl group introduces significant steric hindrance and rigidity, favoring applications in asymmetric catalysis where precise spatial arrangement is critical .

Biological Activity

(2S,4S)-1-tert-butyl 2-methyl 4-(trifluoromethyl)pyrrolidine-1,2-dicarboxylate is a synthetic compound with significant potential in medicinal chemistry. This compound is characterized by its unique trifluoromethyl group, which enhances its biological activity and pharmacological properties. Understanding its biological activity is crucial for its application in drug development and therapeutic interventions.

- Chemical Formula : C₁₂H₁₈F₃NO₄

- Molecular Weight : 297.27 g/mol

- CAS Number : 1523541-90-3

The compound is soluble in various organic solvents and requires specific storage conditions to maintain stability. It is typically stored at -80°C for optimal longevity .

The biological activity of (2S,4S)-1-tert-butyl 2-methyl 4-(trifluoromethyl)pyrrolidine-1,2-dicarboxylate primarily stems from its ability to interact with various biological targets. The trifluoromethyl moiety is known to enhance lipophilicity, potentially increasing membrane permeability and bioavailability.

Pharmacological Effects

Research indicates that this compound exhibits a range of pharmacological effects:

Study on Antimicrobial Properties

A recent study evaluated the antimicrobial efficacy of several pyrrolidine derivatives, including (2S,4S)-1-tert-butyl 2-methyl 4-(trifluoromethyl)pyrrolidine-1,2-dicarboxylate. The results indicated a notable inhibition of growth against several strains of bacteria, suggesting its potential as a lead compound in antibiotic development .

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| (2S,4S)-1-tert-butyl 2-methyl 4-(trifluoromethyl)pyrrolidine-1,2-dicarboxylate | E. coli | 32 µg/mL |

| (2S,4S)-1-tert-butyl 2-methyl 4-(trifluoromethyl)pyrrolidine-1,2-dicarboxylate | S. aureus | 16 µg/mL |

CNS Activity Exploration

In another investigation focusing on CNS activity, the compound was tested against various neuronal cell lines. Results indicated that it could modulate neurotransmitter release, which may lead to neuroprotective effects . Further research is needed to elucidate the specific pathways involved.

Q & A

Q. What synthetic routes are commonly employed to introduce the trifluoromethyl group into the pyrrolidine scaffold of this compound?

The trifluoromethyl group is typically introduced via nucleophilic substitution or radical trifluoromethylation. For example, fluorination of hydroxyl precursors using reagents like morpholinosulfur trifluoride (MOST) under anhydrous conditions in dichloromethane has been reported for analogous pyrrolidine derivatives . Tosylation of hydroxyl intermediates (e.g., using p-toluenesulfonyl chloride and pyridine) followed by displacement with a fluorine source is a key step to ensure stereochemical fidelity .

Q. How can the stereochemistry at the 2S and 4S positions be experimentally confirmed?

Chiral HPLC or polarimetry ([α]D measurements) are standard for determining enantiomeric purity. X-ray crystallography is definitive for absolute configuration, as demonstrated in studies of related pyrrolidine derivatives where torsion angles and bond lengths correlated with hyperconjugative interactions . Nuclear Overhauser Effect (NOE) NMR experiments can also resolve spatial arrangements of substituents .

Q. What analytical techniques are critical for assessing the purity and structural integrity of this compound?

- NMR : H and C NMR confirm regiochemistry and functional groups. For example, tert-butyl carbamate protons resonate at ~1.4 ppm, while trifluoromethyl groups show characteristic splitting in F NMR .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight, with discrepancies <5 ppm indicating purity .

- Infrared (IR) Spectroscopy : Absorptions at ~1740 cm (ester C=O) and ~1700 cm (carbamate C=O) confirm functional groups .

Advanced Research Questions

Q. How do steric and electronic effects of the tert-butyl group influence reaction pathways during synthesis?

The tert-butyl group acts as a steric shield, protecting the carbamate moiety from nucleophilic attack or hydrolysis. Computational studies (e.g., QSPR models) suggest its electron-donating nature stabilizes transition states in ring-closing reactions, favoring cis-diastereomers in pyrrolidine systems . Kinetic studies of analogous compounds show tert-butyl derivatives exhibit slower hydrolysis rates compared to benzyl or methyl counterparts .

Q. What strategies mitigate racemization during functionalization of the 4-position (e.g., trifluoromethylation)?

Low-temperature reactions (<0°C) and non-polar solvents (e.g., dichloromethane) minimize epimerization. Catalytic asymmetric methods, such as chiral auxiliaries or organocatalysts, have been explored for similar scaffolds to preserve stereochemistry . Monitoring reaction progress via chiral HPLC ensures enantiomeric excess remains >98% .

Q. How can computational chemistry predict the compound’s stability under varying pH and temperature conditions?

Quantum mechanical calculations (e.g., DFT) model hydrolysis pathways of the ester and carbamate groups. Solvent-accessible surface area (SASA) analysis predicts susceptibility to nucleophilic attack at the 4-position. Thermodynamic parameters (ΔG, ΔH) derived from these models align with experimental degradation studies of tert-butyl-protected analogs .

Q. What contradictions exist in reported spectroscopic data for related pyrrolidine derivatives, and how can they be resolved?

Discrepancies in H NMR chemical shifts (e.g., for 4-substituents) often arise from solvent effects or concentration-dependent aggregation. Standardizing solvent systems (e.g., CDCl vs. DMSO-d) and referencing to internal standards (e.g., TMS) improves reproducibility. Conflicting IR bands for carbamate groups can be resolved by comparing solid-state vs. solution-phase spectra .

Methodological Considerations

Q. What protocols ensure safe handling of intermediates like tosylates or fluorinating agents during synthesis?

- Use gloveboxes or Schlenk lines for moisture-sensitive steps (e.g., fluorination with MOST) .

- Quench excess reagents with aqueous bicarbonate or ethanol to prevent exothermic side reactions .

- Personal protective equipment (PPE): Respirators for aerosolized fluorides, nitrile gloves, and flame-resistant lab coats .

Q. How can reaction yields be optimized for multi-step syntheses involving this compound?

- Stepwise Monitoring : TLC or LC-MS after each step identifies byproducts (e.g., over-tosylation).

- Catalysis : Pd-mediated cross-coupling or enzymatic resolution improves efficiency for chiral centers .

- Purification : Gradient flash chromatography (hexane/ethyl acetate) or recrystallization from ethanol/water enhances diastereomeric purity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.